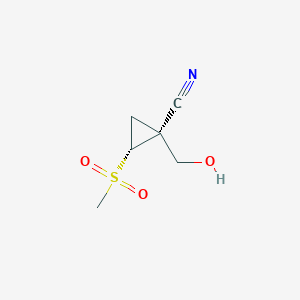

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile, also known as Methylsulfonyl Cyclopropane (MSC), is a highly versatile and useful compound in the field of organic synthesis. It is a chiral building block that has found applications in the synthesis of a wide range of biologically active compounds.

Scientific Research Applications

Conformational Restriction in Biological Compounds

The cyclopropane ring, such as in (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile, is effectively utilized to restrict the conformation of biologically active compounds. This strategy aims to enhance activity and investigate bioactive conformations. For example, chiral cyclopropanes with differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002). These intermediates are versatile for synthesizing compounds with an asymmetric cyclopropane structure, showcasing the importance of cyclopropane derivatives in medicinal chemistry and drug development.

Synthesis and Characterization of Cyclopropyl Compounds

Cyclopropyl α-sulfonyl carbanions, derived from compounds similar to this compound, have been acylated and subjected to aldol-type reactions to produce cyclopropyl compounds with significant yields. These reactions did not yield diastereoisomeric products, demonstrating the specificity and potential of such cyclopropane derivatives in synthetic chemistry (Tanikaga, Yamada, Nishikawa, & Matsui, 1998).

Nucleophilic Substitution Reactions

The palladium(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl esters, including structures related to this compound, has been studied for its regioselectivity and potential in synthesizing cyclopropylideneethyl derivatives. This method provides a pathway for the synthesis of methylenecyclopropane derivatives, highlighting the cyclopropane ring's reactivity and utility in creating synthetically valuable products (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Ring Opening and Isomerization Reactions

Studies on cyclopropane rings, similar to those in this compound, have demonstrated their susceptibility to ring opening and isomerization under certain conditions. These reactions are pivotal in understanding the chemical behavior of cyclopropane-containing compounds and developing synthetic strategies for complex molecular structures (Barba, Ungur, Vlad, 1989).

Oxidation Reactivities and Structural Characterizations

Cyclopropane derivatives are utilized in synthesizing compounds with enhanced reactivity and solubility in organic solvents. For instance, λ(5)-cyclic periodinanes related to cyclopropane structures have been synthesized, demonstrating increased reactivity in oxidation reactions. This application is crucial for developing efficient synthetic methodologies in organic chemistry (Moorthy, Senapati, & Parida, 2010).

properties

IUPAC Name |

(1R,2R)-1-(hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11(9,10)5-2-6(5,3-7)4-8/h5,8H,2,4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEILFGJIUGEGO-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC1(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1C[C@]1(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)